molecular formula C15H17NO5 B14668451 Carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester CAS No. 40374-20-7

Carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester

Cat. No.: B14668451
CAS No.: 40374-20-7
M. Wt: 291.30 g/mol
InChI Key: IXEAIQUGHDOTLR-UHFFFAOYSA-N
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Description

Carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester is a complex organic compound that belongs to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group (NH2COO-) linked to an ester group. This particular compound is notable for its unique structure, which includes a benzodioxole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester typically involves the reaction of carbamoyl chlorides with alcohols. Another common method is the addition of alcohols to isocyanates. The reaction of carbonate esters with ammonia can also yield carbamate esters .

Industrial Production Methods

In industrial settings, the production of carbamate esters often involves large-scale reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the final product. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, acetyl-2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of

Properties

CAS No.

40374-20-7

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-acetyl-N-prop-2-enylcarbamate

InChI

InChI=1S/C15H17NO5/c1-5-9-16(10(2)17)14(18)19-11-7-6-8-12-13(11)21-15(3,4)20-12/h5-8H,1,9H2,2-4H3

InChI Key

IXEAIQUGHDOTLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=C)C(=O)OC1=CC=CC2=C1OC(O2)(C)C

Origin of Product

United States

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